N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide
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Description
“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide” is a small molecule that belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a chemical formula of C9H11N3O2S . The average weight of the molecule is 225.268 and the monoisotopic weight is 225.057197301 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved data. The compound is characterized by a chemical formula of C9H11N3O2S .Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, particularly in response to DNA damage.
Biochemical Pathways
The compound’s action on Chk1 affects the DNA damage response pathway . By inhibiting Chk1, the compound may disrupt the normal response to DNA damage, leading to uncontrolled cell division or apoptosis.
Pharmacokinetics
Like many small molecules, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine or feces .
Result of Action
The inhibition of Chk1 by this compound could lead to a variety of cellular effects. These might include cell cycle arrest , apoptosis , or genomic instability . The exact effects would likely depend on the specific cellular context and the presence of other DNA damage.
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. These might include the pH of the local environment , the presence of other drugs or chemicals, and the specific characteristics of the target cells
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with the serine/threonine-protein kinase Chk1 .
Cellular Effects
Given its potential interaction with Chk1, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may interact with the serine/threonine-protein kinase Chk1 , which could potentially lead to changes in gene expression, enzyme inhibition or activation .
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S2/c16-10(7-3-5-18-6-7)15-12-14-8-2-1-4-13-11(17)9(8)19-12/h3,5-6H,1-2,4H2,(H,13,17)(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEROODGEKGSNLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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